molecular formula C18H14Cl2N2O2S B2893215 N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478030-32-9

N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2893215
CAS No.: 478030-32-9
M. Wt: 393.28
InChI Key: HRIGVINIJSFTPR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dichlorophenyl carboxamide group and a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-24-15-4-2-11(3-5-15)6-17-22-16(10-25-17)18(23)21-14-8-12(19)7-13(20)9-14/h2-5,7-10H,6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIGVINIJSFTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H15Cl2N3O2S
  • Molecular Weight : 394.29 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induction of apoptotic cell death
HepG25.36Disruption of mitochondrial function
HT292.32Inhibition of cell proliferation

The mechanisms underlying these effects are attributed to the compound's ability to induce apoptosis and disrupt cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Preliminary findings indicate:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features significantly influence the biological activity of thiazole derivatives:

  • Chlorine Substitution : The presence of chlorine atoms at positions 3 and 5 on the phenyl ring enhances cytotoxicity.
  • Methoxy Group : The methoxy group at position 4 on the second phenyl ring contributes to increased lipophilicity and bioavailability.
  • Thiazole Ring : The thiazole moiety is essential for both anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various thiazole derivatives, including the compound , showed promising results in inhibiting tumor growth in vivo using a sarcoma-bearing mouse model. The compound demonstrated a significant reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties against multi-drug resistant strains highlighted the compound's potential as a novel therapeutic agent. In vitro tests indicated that it effectively inhibited biofilm formation and reduced bacterial load in infected tissues .

Comparison with Similar Compounds

Comparison with Procymidone (N-(3,5-Dichlorophenyl)-1,2-Dimethylcyclopropane-1,2-Dicarboximide)

Structural Similarities :

  • Both compounds share a 3,5-dichlorophenyl group, which is critical for antifungal activity in Procymidone .
    Key Differences :
  • Core Structure : Procymidone contains a cyclopropane dicarboximide ring, whereas the target compound features a thiazole carboxamide.
  • Functional Groups : The thiazole’s carboxamide group may enable different binding modes compared to Procymidone’s dicarboximide.
    Implications :
  • Procymidone is a known fungicide, suggesting the 3,5-dichlorophenyl group contributes to biocidal activity. However, the thiazole core in the target compound may redirect its mechanism toward kinase inhibition or receptor modulation .

Comparison with SR140333 and SR142801 (Piperidine-Based Analogs)

Structural Similarities :

  • SR140333 and SR142801 () contain dichlorophenyl groups but with 3,4-dichloro substitution, differing from the 3,5-dichloro pattern in the target compound.
    Key Differences :
  • Core Structure : SR140333/SR142801 utilize piperidine rings, which are common in GPCR-targeting drugs, while the thiazole core may favor different pharmacokinetic profiles.

Comparison with Formoterol-Related Compounds

Structural Similarities :

  • Formoterol derivatives () share the 4-methoxyphenyl group, which in beta-agonists like Formoterol enhances receptor affinity and metabolic stability.
    Key Differences :
  • Core Functionality: Formoterol’s ethanolamine backbone is designed for adrenergic receptor agonism, whereas the thiazole carboxamide in the target compound suggests divergent biological targets, such as enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • The thiazole ring’s polarity may counterbalance hydrophobicity, offering a balanced solubility profile .

Metabolic Stability

  • Piperidine-based analogs (e.g., SR142801) are prone to oxidative metabolism at the nitrogen center, whereas the thiazole core may resist such degradation, enhancing half-life .

Data Table: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Known Applications Reference
Target Compound Thiazole 3,5-Dichlorophenyl, 4-Methoxyphenyl Under investigation
Procymidone Cyclopropane 3,5-Dichlorophenyl, Dicarboximide Fungicide
SR140333 Piperidine 3,4-Dichlorophenyl, Acetylpiperidine GPCR antagonist
Formoterol Related Compound B Ethanolamine 4-Methoxyphenyl, Hydroxyethyl Beta-agonist metabolite

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves reacting a thioamide with an α-halocarbonyl compound. For N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, the thiazole ring is constructed using a custom α-haloketone and a thioamide bearing the 4-methoxyphenylmethyl group.

Procedure :

  • Synthesis of (4-methoxyphenyl)methyl thioamide :
    (4-Methoxyphenyl)methyl amine reacts with carbon disulfide in ethanol under basic conditions (e.g., potassium hydroxide) to form the corresponding thioamide.
  • Reaction with α-bromopyruvic acid :
    The thioamide reacts with α-bromopyruvic acid in refluxing ethanol, yielding 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid.

Key Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: Reflux (78–80°C)
  • Duration: 8–12 hours
  • Yield: 65–75%

Thiourea-Based Cyclization

An alternative route employs thiourea and a ketone precursor under iodine catalysis, as demonstrated in the synthesis of analogous thiazoles.

Procedure :

  • Reaction of 4-methoxyacetophenone with thiourea :
    A mixture of 4-methoxyacetophenone, iodine, and thiourea in acetophenone is heated at 70°C for 8 hours.
  • Workup :
    The product is washed with aqueous thiosulfate and recrystallized from ethanol.

Advantages :

  • Avoids halogenated reagents
  • Higher atom economy

Carboxylic Acid Activation and Amide Coupling

The 4-carboxylic acid group on the thiazole ring is converted to a carboxamide via activation with coupling reagents.

Activation Using EDC and DMAP

The carboxylic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by reaction with 3,5-dichloroaniline.

Procedure :

  • Dissolution of thiazole-4-carboxylic acid :
    2-[(4-Methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM).
  • Activation :
    EDC (3.12 mmol) and DMAP (0.78 mmol) are added under argon, stirring for 30 minutes.
  • Amine coupling :
    3,5-Dichloroaniline (2.34 mmol) is introduced, and the mixture stirs for 48 hours.
  • Purification :
    The crude product is purified via column chromatography (n-hexane:ethyl acetate, 3.5:1.5).

Key Data :

  • Yield: 66–72%
  • Melting point: 174–176°C
  • IR (carboxamide C=O stretch): 1671 cm⁻¹

Alternative Oxalyl Chloride Activation

In some protocols, oxalyl chloride converts the carboxylic acid to an acyl chloride, which subsequently reacts with the amine.

Procedure :

  • Acyl chloride formation :
    The carboxylic acid (1 mmol) reacts with oxalyl chloride (3 mmol) in DCM with catalytic DMF.
  • Amine reaction :
    The acyl chloride is added dropwise to 3,5-dichloroaniline in DCM, yielding the carboxamide after neutralization.

Advantages :

  • Faster reaction (6 hours vs. 48 hours)
  • Higher purity due to precipitated product

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • EDC/DMAP method : Dichloromethane at room temperature provides optimal activation without epimerization.
  • Oxalyl chloride method : Refluxing DCM (40°C) accelerates acyl chloride formation.

Catalytic Additives

  • DMAP : Enhances coupling efficiency by stabilizing the activated intermediate.
  • Triethylamine (TEA) : Neutralizes HCl byproducts in oxalyl chloride routes.

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Peaks Interpretation
IR 1671 cm⁻¹ Carboxamide C=O stretch
¹H NMR 8.10 ppm (s) Thiazole C5-H
3.80 ppm (s) Methoxy OCH3
¹³C NMR 168.2 ppm Carboxamide CO

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile:water, 70:30).
  • TLC : Rf = 0.45 (n-hexane:ethyl acetate, 3:1).

Comparative Analysis of Methodologies

Parameter EDC/DMAP Method Oxalyl Chloride Method
Yield 66–72% 70–75%
Reaction Time 48 hours 6 hours
Purification Complexity Column chromatography Precipitation
Scalability Moderate High

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Thiazole formation : Tubular reactors at 80°C.
  • Amide coupling : Microreactors with immobilized EDC.

Green Chemistry Metrics

  • Atom economy : 78% for Hantzsch synthesis.
  • E-factor : 2.3 (kg waste/kg product).

Q & A

Basic: What are the optimized synthetic routes for N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

Thiazole ring formation : Condensation of 4-methoxyphenylacetonitrile with thiourea derivatives under acidic conditions (e.g., HCl/EtOH, 70–80°C) to generate the thiazole core .

Carboxamide coupling : Reaction of the thiazole-4-carboxylic acid intermediate with 3,5-dichloroaniline using coupling agents like HATU or EDCI in DMF at room temperature .
Critical factors :

  • Temperature : Excessive heat during thiazole formation leads to side reactions (e.g., decomposition of the methoxyphenyl group).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yields range from 60–75% when optimized .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • NMR :
    • ¹H NMR : Distinct signals for methoxyphenyl (δ 3.8 ppm, singlet) and dichlorophenyl protons (δ 7.2–7.4 ppm, doublets) confirm substituent positions .
    • ¹³C NMR : Carbonyl resonance at ~165 ppm (carboxamide C=O) and thiazole C-S/C-N signals (125–140 ppm) validate the core structure .
  • X-ray crystallography : Single-crystal analysis (e.g., triclinic P1 space group, α = 76.53°, β = 78.95°) reveals intramolecular N–H···N hydrogen bonding and planar thiazole geometry, critical for stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
  • Structural analogs : Compare activity against closely related compounds (e.g., N-(3,5-dichlorophenyl)-2-((5-phenyloxadiazol-2-yldithio)acetamide) to isolate the thiazole’s role .
  • Dose-response curves : Perform IC₅₀ measurements in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Advanced: What strategies are recommended for identifying the molecular targets of this compound in disease models?

Answer:

  • Chemical proteomics : Use immobilized compound probes to pull down binding proteins from lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., IC₅₀ < 1 µM for PKC isoforms) .
  • CRISPR-Cas9 knockouts : Validate targets by observing loss of compound efficacy in cells lacking candidate genes (e.g., MAPK pathways) .

Basic: How does the compound’s lipophilicity influence its pharmacokinetic properties?

Answer:

  • LogP calculation : Predicted logP = 3.8 (via ChemAxon) due to dichlorophenyl and methoxyphenyl groups, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays or formulate as nanocrystals for in vivo studies .

Advanced: What structural analogs of this compound have been explored to improve potency or reduce toxicity?

Answer: Key analogs and modifications:

Analog Modification Effect
N-(3,5-Dichlorophenyl)-2-[(5-phenyloxadiazol-2-yl)thio]acetamideOxadiazole replaces thiazoleIncreased ROS scavenging
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamideMethoxy → methyl substitutionEnhanced metabolic stability
Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide)Cyclopropane coreReduced cytotoxicity in non-target tissues

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazole ring .
  • Humidity : Desiccate (RH < 10%) to avoid hydrolysis of the carboxamide group .
  • Long-term stability : Monitor via HPLC every 6 months; degradation products (e.g., free 3,5-dichloroaniline) should remain <2% .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase; ΔG < –9 kcal/mol suggests high affinity) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity to prioritize synthetic targets .
  • MD simulations : Analyze binding site flexibility over 100-ns trajectories to identify regions for functionalization (e.g., adding polar groups to stabilize H-bonds) .

Advanced: What environmental degradation pathways are relevant for this compound, and how are they studied?

Answer:

  • Hydrolysis : Under alkaline conditions (pH > 10), the carboxamide cleaves to yield 3,5-dichloroaniline and thiazole-4-carboxylic acid, monitored by LC-MS .
  • Photolysis : UV exposure (λ = 254 nm) degrades the methoxyphenyl group to quinone derivatives, characterized by FTIR loss of C-O-C stretches .
  • Microbial degradation : Soil microcosm studies show 50% degradation over 14 days via Pseudomonas spp., with metabolites identified by GC-TOF .

Advanced: How can crystallographic data inform the interpretation of this compound’s bioactivity?

Answer:

  • Hydrogen bonding : Intra- and intermolecular N–H···N bonds (2.8–3.0 Å) stabilize the bioactive conformation, as seen in co-crystals with kinases .
  • Packing interactions : C–H···π interactions between dichlorophenyl and methoxyphenyl groups enhance crystal lattice stability, correlating with improved solubility in DMSO .

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